molecular formula C8H14N2 B12964992 (R)-3-Amino-3-cyclopentylpropanenitrile

(R)-3-Amino-3-cyclopentylpropanenitrile

Cat. No.: B12964992
M. Wt: 138.21 g/mol
InChI Key: PZWHYDFIWJEXCL-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Amino-3-cyclopentylpropanenitrile is a chiral nitrile-containing building block of significant interest in medicinal chemistry research. Its structure, featuring a cyclopentyl group and a propanenitrile chain with a stereospecific amine, makes it a valuable synthon for constructing more complex, biologically active molecules. Compounds containing the cyclopentylpropanenitrile motif have been extensively investigated as key intermediates in the synthesis of potent pharmaceutical agents. A primary research application of this compound is its role as a critical precursor in the development and synthesis of Janus kinase (JAK) inhibitors. This chemical scaffold is a core structural component of Ruxolitinib, an established JAK1 and JAK2 inhibitor, and its novel deuterated derivatives . Researchers utilize this intermediate to explore new treatments for a range of conditions, including autoimmune diseases, hematologic malignancies, and hair loss disorders like alopecia areata . The nitrile group is a versatile functional handle in synthetic chemistry and can contribute to a compound's binding affinity and metabolic stability . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

(3R)-3-amino-3-cyclopentylpropanenitrile

InChI

InChI=1S/C8H14N2/c9-6-5-8(10)7-3-1-2-4-7/h7-8H,1-5,10H2/t8-/m1/s1

InChI Key

PZWHYDFIWJEXCL-MRVPVSSYSA-N

Isomeric SMILES

C1CCC(C1)[C@@H](CC#N)N

Canonical SMILES

C1CCC(C1)C(CC#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-3-cyclopentylpropanenitrile typically involves the following steps:

    Amination: The addition of an amino group to the intermediate compound.

Industrial Production Methods: Industrial production of ®-3-Amino-3-cyclopentylpropanenitrile may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: ®-3-Amino-3-cyclopentylpropanenitrile can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: Substitution reactions can occur at the amino or nitrile groups, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with different functional groups.

Scientific Research Applications

®-3-Amino-3-cyclopentylpropanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-cyclopentylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Cyclopentyl vs. Aromatic Substituents

  • However, its steric bulk may reduce binding affinity to flat enzymatic pockets .
  • Fluorophenyl Groups : Fluorinated aromatic substituents (e.g., in and compounds) introduce electron-withdrawing effects, improving metabolic stability and target selectivity. For example, the 4-fluorophenyl group in ’s compound enhances serotonin receptor binding .

Chirality and Enantioselectivity

The (R)-configuration in nitrile derivatives is critical for biological activity. For instance, (3R)-3-Amino-3-(3-fluoro-2-methylphenyl)propanenitrile () exhibits higher potency in kinase assays compared to its (S)-enantiomer due to optimized spatial interactions .

Pharmacological and Industrial Relevance

  • Therapeutic Potential: Compounds with fluorophenyl groups (e.g., ) are prioritized for CNS drug development due to their balanced lipophilicity and ability to cross the blood-brain barrier .
  • Industrial Use: this compound’s structural simplicity makes it a cost-effective intermediate for scalable synthesis of chiral amines, contrasting with more complex benzonitrile derivatives .

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